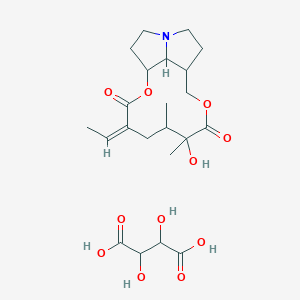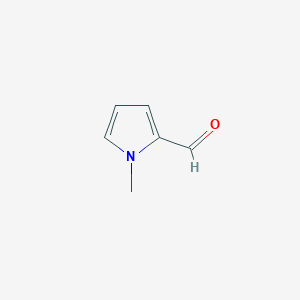
N-Chloroacetyl-dl-isoleucine
Descripción general
Descripción
N-Chloroacetyl-dl-isoleucine is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol It is a derivative of isoleucine, an essential amino acid, and is characterized by the presence of a chloroacetyl group attached to the amino acid structure
Mecanismo De Acción
Target of Action
N-Chloroacetyl-dl-isoleucine, an isoleucine derivative , primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) , as well as the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The acetylation of leucine switches its uptake into cells from LAT1 to OAT1, OAT3, and MCT1 . This switch in transporters allows for a different mode of cellular entry, which can have significant effects on the compound’s activity .
Biochemical Pathways
It is known that the compound influences the secretion of anabolic hormones . This could potentially affect various hormonal pathways and their downstream effects.
Pharmacokinetics
It is suggested that the compound’s effects may be mediated via its metabolic products . This implies that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could play a significant role in its bioavailability and efficacy .
Result of Action
This compound is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest a broad range of molecular and cellular impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chloroacetyl-dl-isoleucine typically involves the reaction of chloroacetyl chloride with dl-isoleucine in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Chloroacetyl chloride+dl-Isoleucine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of chloroacetyl-dl-isoleucine may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: N-Chloroacetyl-dl-isoleucine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield isoleucine and chloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving chloroacetyl-dl-isoleucine are less documented, it is possible that the compound can participate in such reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or alcohols can be used to replace the chloroacetyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of chloroacetyl-dl-isoleucine.
Oxidation and Reduction:
Major Products Formed:
Substitution Reactions: Products will vary depending on the substituent introduced.
Hydrolysis: Isoleucine and chloroacetic acid are the primary products.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Chloroacetyl-dl-isoleucine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials
Comparación Con Compuestos Similares
Chloroacetyl chloride: A precursor in the synthesis of chloroacetyl-dl-isoleucine.
Isoleucine: The parent amino acid from which chloroacetyl-dl-isoleucine is derived.
Chloroacetamide: Another compound containing the chloroacetyl group, used in different chemical reactions
Uniqueness: N-Chloroacetyl-dl-isoleucine is unique due to its combination of the chloroacetyl group with the essential amino acid isoleucine. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds.
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNGQNQHGVQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313491 | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-24-8 | |
| Record name | 1115-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl-DL-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















